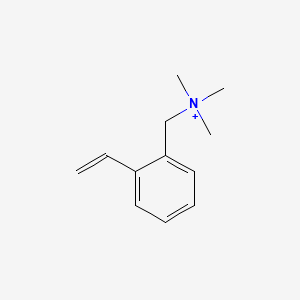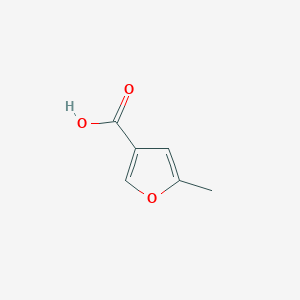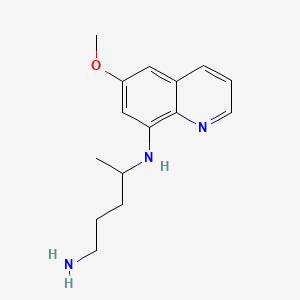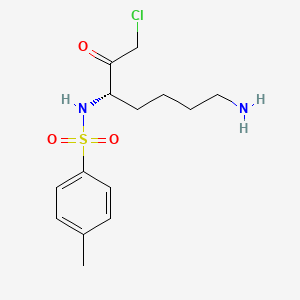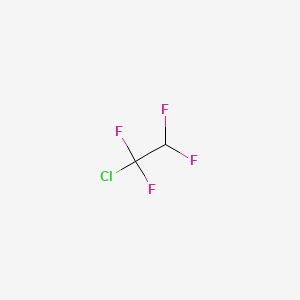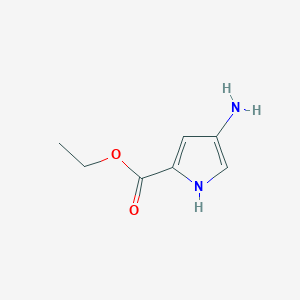
Ethyl 4-amino-1H-pyrrole-2-carboxylate
Descripción general
Descripción
Ethyl 4-amino-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C7H10N2O2 . It is also known as ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride . The compound is typically in the form of a powder .
Synthesis Analysis
The synthesis of pyrrole derivatives, including ethyl 4-amino-1H-pyrrole-2-carboxylate, often involves an aldol condensation of ethyl 3, 5-dimethyl-4-actyl-1H-pyrrole-2-carboxylate with furan-2-carbaldehyde in the presence of a strong hydroxyl base as a catalyst .
Molecular Structure Analysis
The molecular structure of ethyl 4-amino-1H-pyrrole-2-carboxylate can be represented by the SMILES string CCOC(=O)c1ccc[nH]1 . This indicates that the molecule consists of an ethyl group (CC) attached to an oxygen (O) and a carbonyl group (C=O), which is connected to a pyrrole ring (c1ccc[nH]1).
Chemical Reactions Analysis
Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which include ethyl 4-amino-1H-pyrrole-2-carboxylate, can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .
Physical And Chemical Properties Analysis
Ethyl 4-amino-1H-pyrrole-2-carboxylate has a molecular weight of 139.15 . It is a solid at room temperature . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 244.6±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .
Aplicaciones Científicas De Investigación
1. Pyrrole-2-carboxaldehyde (Py-2-C) Derivatives
- Application Summary : Py-2-C derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms. The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .
- Methods of Application : These compounds can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .
- Results or Outcomes : Observations indicate the importance of the Py-2-C skeleton in vivo and suggest that molecules containing this skeleton have various biological functions .
2. Pyrrole
- Application Summary : Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Methods of Application : Various tactical approaches have been used to synthesize pyrrole and pyrrole containing analogs .
- Results or Outcomes : Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
3. Pyrrole in Medicinal Chemistry
- Application Summary : Pyrrole is a biologically active scaffold possessing diverse activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Methods of Application : Various tactical approaches have been used to synthesize pyrrole and pyrrole containing analogs .
- Results or Outcomes : Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
4. Pyrrolopyrazine Derivatives
- Application Summary : Pyrrolopyrazine as a biologically active scaffold contains pyrrole and pyrazine rings. Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Methods of Application : Various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- Results or Outcomes : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
5. Lipid-Lowering Effects of Ethyl 2-Phenacyl-3-aryl-1H-pyrrole
- Application Summary : In orally dosed rats, compound 1, containing a 4’-chlorophenyl group in the 3 and 4 positions, demonstrated cholesterol-lowering effects in the serum at 2 mg/kg/day .
- Methods of Application : The compound was administered orally to rats .
- Results or Outcomes : The compound demonstrated cholesterol-lowering effects in the serum .
6. Synthesis of Pyrrole Disulfides
- Application Summary : Pyrrole disulfides have been synthesized efficiently using lipase in ethanol .
- Methods of Application : The synthesis was catalyzed by lipase in ethanol .
- Results or Outcomes : The method resulted in the efficient synthesis of pyrrole disulfides .
3. Pyrrole in Medicinal Chemistry
- Application Summary : Pyrrole is a biologically active scaffold possessing diverse activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Methods of Application : Various tactical approaches have been used to synthesize pyrrole and pyrrole containing analogs .
- Results or Outcomes : Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
4. Pyrrolopyrazine Derivatives
- Application Summary : Pyrrolopyrazine as a biologically active scaffold contains pyrrole and pyrazine rings. Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Methods of Application : Various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- Results or Outcomes : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
5. Lipid-Lowering Effects of Ethyl 2-Phenacyl-3-aryl-1H-pyrrole
- Application Summary : In orally dosed rats, compound 1, containing a 4’-chlorophenyl group in the 3 and 4 positions, demonstrated cholesterol-lowering effects in the serum at 2 mg/kg/day .
- Methods of Application : The compound was administered orally to rats .
- Results or Outcomes : The compound demonstrated cholesterol-lowering effects in the serum .
6. Synthesis of Pyrrole Disulfides
Safety And Hazards
Ethyl 4-amino-1H-pyrrole-2-carboxylate is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing vapours, mist or gas, and ensuring adequate ventilation .
Propiedades
IUPAC Name |
ethyl 4-amino-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7(10)6-3-5(8)4-9-6/h3-4,9H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIXWEAINBQWBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297303 | |
| Record name | Ethyl 4-amino-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-1H-pyrrole-2-carboxylate | |
CAS RN |
67318-12-1 | |
| Record name | Ethyl 4-amino-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




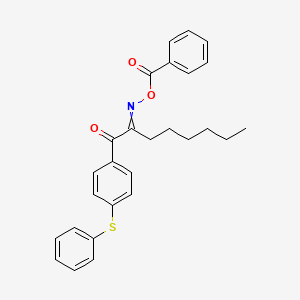
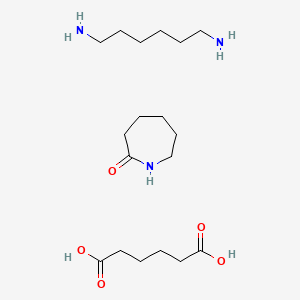
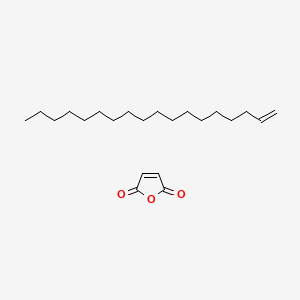
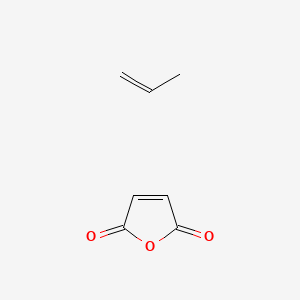
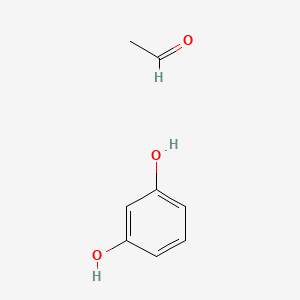
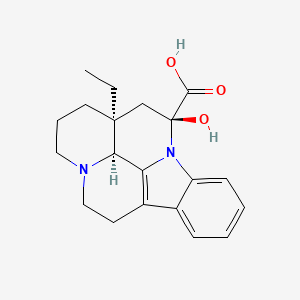
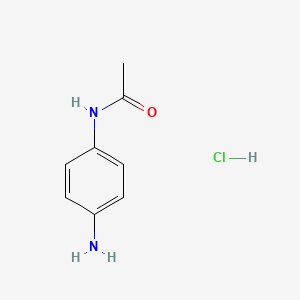
![3-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]-N-[4-[(2-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]benzamide](/img/no-structure.png)
